Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Overview
Description
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes an amino group, an ethoxy group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzoic acid, ethylamine, and 7-ethoxy-7-oxoheptanoic acid. The synthetic route may involve esterification, amidation, and etherification reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate include other benzoates with varying substituents, such as:
- Ethyl 2-amino-4-methoxybenzoate
- Ethyl 2-amino-5-((7-oxoheptyl)oxy)-4-methoxybenzoate
- Ethyl 2-amino-5-((7-ethoxyheptyl)oxy)-4-methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-5-(7-ethoxy-7-oxoheptoxy)-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6/c1-4-24-18(21)10-8-6-7-9-11-26-17-12-14(19(22)25-5-2)15(20)13-16(17)23-3/h12-13H,4-11,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALXVPCJMHBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669484 | |
Record name | Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012067-93-4 | |
Record name | Benzoic acid, 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012067-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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